3-Chloro-2-methylpropane-1-sulfonamide
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Overview
Description
3-Chloro-2-methylpropane-1-sulfonamide is an organic compound with the molecular formula C4H10ClNO2S. It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylpropane-1-sulfonamide typically involves the reaction of 3-chloro-2-methylpropane-1-amine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction can be carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides, alcohols, or ethers.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include primary or secondary amines and thiols.
Scientific Research Applications
3-Chloro-2-methylpropane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antibacterial and antiviral agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.
Biological Research: It is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide linkages with biological molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylpropane-1-sulfonamide involves its interaction with biological molecules through the sulfonamide group. This group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The chlorine atom can also participate in nucleophilic substitution reactions, further modifying the biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylpropane-1-amine: Similar structure but lacks the sulfonamide group, making it less reactive in certain chemical reactions.
2-Chloro-1-propane-1-sulfonamide: Similar sulfonamide group but different carbon chain structure, leading to different reactivity and applications.
3-Bromo-2-methylpropane-1-sulfonamide: Similar structure but with a bromine atom instead of chlorine, resulting in different reactivity and biological activity.
Uniqueness
3-Chloro-2-methylpropane-1-sulfonamide is unique due to the presence of both a chlorine atom and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C4H10ClNO2S |
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Molecular Weight |
171.65 g/mol |
IUPAC Name |
3-chloro-2-methylpropane-1-sulfonamide |
InChI |
InChI=1S/C4H10ClNO2S/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3,(H2,6,7,8) |
InChI Key |
UUHJQPGQJWRGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)N)CCl |
Origin of Product |
United States |
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